molecular formula C11H17N B12116328 1-(Methylamino)-3-phenylbutane

1-(Methylamino)-3-phenylbutane

Cat. No.: B12116328
M. Wt: 163.26 g/mol
InChI Key: LGOGNOHQMYHBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylamino)-3-phenylbutane is an organic compound characterized by a phenyl group attached to a butane chain, which also contains a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)-3-phenylbutane can be synthesized through several methods. One common approach involves the alkylation of phenylbutane with methylamine. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogenation conditions. The process involves the following steps:

    Preparation of Phenylbutane: Phenylbutane is prepared through the Friedel-Crafts alkylation of benzene with butyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.

    Alkylation with Methylamine: The phenylbutane is then reacted with methylamine in the presence of Pd/C under hydrogenation conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)-3-phenylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles such as halides or hydroxides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halides (e.g., HCl, HBr) in polar solvents like water or ethanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

1-(Methylamino)-3-phenylbutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(Methylamino)-3-phenylbutane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(Methylamino)-3-phenylbutane can be compared with other similar compounds such as:

    1-(Methylamino)-2-phenylpropane: Similar structure but with a shorter carbon chain, leading to different chemical and biological properties.

    1-(Methylamino)-4-phenylbutane: Longer carbon chain, which may affect its reactivity and interaction with biological targets.

    1-(Methylamino)-3-phenylpentane: Even longer carbon chain, further altering its properties.

The uniqueness of this compound lies in its specific carbon chain length and the presence of both a phenyl and a methylamino group, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-methyl-3-phenylbutan-1-amine

InChI

InChI=1S/C11H17N/c1-10(8-9-12-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

LGOGNOHQMYHBPP-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.